N-(4-Chlorobenzenesulfonyl)-N-{4-[N-(4-chlorobenzenesulfonyl)acetamido]naphthalen-1-YL}acetamide
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Overview
Description
N-(4-Chlorobenzenesulfonyl)-N-{4-[N-(4-chlorobenzenesulfonyl)acetamido]naphthalen-1-YL}acetamide is a complex organic compound characterized by its unique structure, which includes both naphthalene and chlorobenzenesulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorobenzenesulfonyl)-N-{4-[N-(4-chlorobenzenesulfonyl)acetamido]naphthalen-1-YL}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds such as 4-chlorobenzenesulfonyl isocyanate. This intermediate can be synthesized through the reaction of 4-chlorobenzenesulfonyl chloride with sodium azide, followed by thermal decomposition . The final compound is obtained by reacting the intermediate with naphthylamine derivatives under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorobenzenesulfonyl)-N-{4-[N-(4-chlorobenzenesulfonyl)acetamido]naphthalen-1-YL}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfinyl or sulfhydryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while nucleophilic substitution can introduce various functional groups into the molecule .
Scientific Research Applications
N-(4-Chlorobenzenesulfonyl)-N-{4-[N-(4-chlorobenzenesulfonyl)acetamido]naphthalen-1-YL}acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(4-Chlorobenzenesulfonyl)-N-{4-[N-(4-chlorobenzenesulfonyl)acetamido]naphthalen-1-YL}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the naphthalene moiety may facilitate binding to hydrophobic pockets within target molecules, enhancing specificity and potency .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzenesulfonyl isocyanate: Shares the chlorobenzenesulfonyl group but lacks the naphthalene moiety.
N-(1-Naphthyl)acetamide: Contains the naphthalene group but does not have the chlorobenzenesulfonyl substituents.
Uniqueness
N-(4-Chlorobenzenesulfonyl)-N-{4-[N-(4-chlorobenzenesulfonyl)acetamido]naphthalen-1-YL}acetamide is unique due to its combination of both naphthalene and chlorobenzenesulfonyl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various research fields, making it a valuable compound for scientific investigations .
Properties
IUPAC Name |
N-[4-[acetyl-(4-chlorophenyl)sulfonylamino]naphthalen-1-yl]-N-(4-chlorophenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20Cl2N2O6S2/c1-17(31)29(37(33,34)21-11-7-19(27)8-12-21)25-15-16-26(24-6-4-3-5-23(24)25)30(18(2)32)38(35,36)22-13-9-20(28)10-14-22/h3-16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IABLABFBHJVLPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=C(C2=CC=CC=C21)N(C(=O)C)S(=O)(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20Cl2N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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